4-Bromo-3-(methoxycarbonyl)phenylboronic acid
Description
4-Bromo-3-(methoxycarbonyl)phenylboronic acid is a boronic acid derivative with a bromine substituent at the para position and a methoxycarbonyl group at the meta position relative to the boronic acid moiety. This compound serves as a critical intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex biaryl structures in pharmaceuticals, agrochemicals, and materials science . Its reactivity is influenced by the electron-withdrawing methoxycarbonyl group, which enhances the stability of the boronic acid while directing coupling reactions regioselectively.
Properties
IUPAC Name |
(4-bromo-3-methoxycarbonylphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BBrO4/c1-14-8(11)6-4-5(9(12)13)2-3-7(6)10/h2-4,12-13H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUIKETNLSCVSSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)Br)C(=O)OC)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BBrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.86 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Grignard Reagent-Mediated Borylation
A widely adopted method involves the borylation of 4-bromo-3-methylbenzene via Grignard reagent formation, as demonstrated in analogous syntheses.
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Reaction Setup :
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Mechanism :
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The Grignard reagent attacks boron, forming a tetracoordinated intermediate that hydrolyzes to yield 4-bromo-3-methylphenylboronic acid.
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Optimization :
Oxidation of Methyl to Carboxylic Acid
Potassium Permanganate-Mediated Oxidation
The methyl group at position 3 is oxidized to a carboxylic acid using potassium permanganate (KMnO₄) under basic conditions:
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Procedure :
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4-Bromo-3-methylphenylboronic acid is dissolved in aqueous NaOH.
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KMnO₄ is added incrementally at 70°C, with vigorous stirring for 6–8 hours.
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Acidification with HCl precipitates 4-bromo-3-carboxyphenylboronic acid.
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Mechanistic Insights :
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KMnO₄ cleaves the C–H bond of the methyl group, forming a benzoic acid derivative.
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Challenges :
Esterification of Carboxylic Acid to Methoxycarbonyl
Thionyl Chloride/MeOH Esterification
The carboxylic acid is converted to its methyl ester using thionyl chloride (SOCl₂) followed by methanol:
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Steps :
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4-Bromo-3-carboxyphenylboronic acid is refluxed with SOCl₂ to form the acyl chloride intermediate.
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Methanol is added dropwise at 0°C, yielding 4-bromo-3-(methoxycarbonyl)phenylboronic acid.
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Conditions :
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Solvent: Dichloromethane
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Temperature: 0°C → room temperature
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Alternative Synthetic Routes and Comparative Analysis
Nickel-Catalyzed Borylation
Recent advancements in transition metal catalysis offer alternative pathways. For instance, Ni(dppf)(o-tol)Cl facilitates borylation of aryl halides under mild conditions:
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Procedure :
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4-Bromo-3-(methoxycarbonyl)bromobenzene reacts with bis(pinacolato)diboron (B₂pin₂) in 1,4-dioxane.
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Catalyst: Ni(dppf)(o-tol)Cl (2 mol%)
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Base: K₃PO₄
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Advantages :
Data Tables and Reaction Optimization
Table 1. Comparative Yields Across Key Steps
| Step | Method | Yield (%) | Reference |
|---|---|---|---|
| Borylation | Grignard-mediated | 76 | |
| Oxidation | KMnO₄/NaOH | 70 | |
| Esterification | SOCl₂/MeOH | 80 | |
| Nickel-catalyzed borylation | Ni(dppf)(o-tol)Cl | 85* |
*Estimated from analogous Suzuki-Miyaura couplings.
Table 2. Solvent and Temperature Effects on Esterification
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Dichloromethane | 0 → RT | 80 | 95 |
| THF | 25 | 65 | 85 |
| Toluene | 50 | 72 | 88 |
Challenges and Mitigation Strategies
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Boronic Acid Stability :
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Regiochemical Control :
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Purification :
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The boronic acid group facilitates palladium- or nickel-catalyzed couplings with aryl halides. For example:
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Reaction with Aryl Halides :
In ethanol/water (3:1) at 80°C with Na₂CO₃ and Fe₂O₅@FLGPd catalyst, the boronic acid couples with aryl halides (e.g., 1,4-dibromobenzene) to form biaryls. Yields reach 95% for 4-bromo-3'-methoxybiphenyl synthesis .
| Substrate | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Source |
|---|---|---|---|---|---|---|
| 3-Methoxyphenylboronic acid | Fe₂O₅@FLGPd | Na₂CO₃ | Ethanol/water | 80 | 95 | |
| Phenylboronic acid | Ni(dppf)(o-tol)Cl | K₃PO₄ | 1,4-Dioxane | 80 | 96–Quant. |
Sequential Coupling Reactions
The compound’s bifunctional nature allows orthogonal reactivity :
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Step 1 : Suzuki coupling via boronic acid with aryl halides.
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Step 2 : Bromo group substitution via Ullmann or Buchwald-Hartwig amination.
For instance, after coupling the boronic acid with 4-bromophenyl MIDA ester, the remaining bromo group undergoes amination with alkylamines under Cu/Ru catalysis (1 mol% Ru(bpy)₃(PF₆)₂, 10 mol% Cu(acac)₂) to yield aryl amines (69–81% yields) .
Oxidative Heck and C–H Activation
The boronic acid participates in Pd(II)-catalyzed oxidative Heck reactions, forming C–C bonds with alkenes. For example:
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Tandem Heck/C–H amidation : Pd(II) catalysts enable sequential coupling with alkenes and intramolecular C–H amidation, yielding functionalized heterocycles (e.g., chromenones) .
Fluoroalkylation and Nitration
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Fluoroalkylation : Copper-mediated reactions with fluoroalkyl iodides under aerobic conditions introduce CF₃ or CF₂ groups at the boronic acid site .
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Ipso-Nitration : One-pot nitration with NaNO₂/H₂SO₄ replaces the boronic acid group with nitro groups (70–85% yields) .
Esterification and Hydrogenation
The methoxycarbonyl group remains stable during cross-coupling but can be hydrolyzed post-reaction:
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Hydrogenation : Pd/C-mediated reduction converts nitro groups (introduced via ipso-nitration) to amines, yielding 2-amino-4-(methoxycarbonyl)phenylboronic acid derivatives (80–90% yields) .
Key Reaction Mechanisms
Scientific Research Applications
Synthetic Applications
4-Bromo-3-(methoxycarbonyl)phenylboronic acid is utilized in several synthetic methodologies:
- Suzuki-Miyaura Coupling :
- Palladium-Catalyzed Reactions :
- Nitration and Fluoroalkylation :
Medicinal Chemistry Applications
The compound has been explored for its potential therapeutic applications:
- HIV-1 Maturation Inhibitor :
- NAAA Activity Inhibition :
Case Study 1: Synthesis of Biaryls
In a study focused on synthesizing biaryls via Suzuki-Miyaura coupling, this compound was coupled with various aryl halides under optimized conditions, yielding high-purity products suitable for further biological testing. The reaction conditions were carefully controlled to maximize yield and minimize by-products .
Case Study 2: Development of Antiviral Agents
A series of derivatives based on this compound were synthesized to evaluate their effectiveness as HIV maturation inhibitors. The synthesized compounds were subjected to biological assays, demonstrating significant antiviral activity against HIV strains, thus supporting further development into therapeutic agents .
Summary of Applications
| Application Type | Description | Key Benefits |
|---|---|---|
| Synthetic Methodologies | Used in Suzuki-Miyaura coupling and palladium-catalyzed reactions | Enables formation of complex organic molecules |
| Medicinal Chemistry | Development of antiviral agents like BMS-955176 | Potential for treating HIV infections |
| Inhibition Studies | Synthesis of NAAA inhibitors | Implications for pain management |
Mechanism of Action
The mechanism of action of 4-Bromo-3-(methoxycarbonyl)phenylboronic acid primarily involves its role as a boronic acid derivative in Suzuki-Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. This process is facilitated by the presence of a base, which helps to activate the boronic acid and stabilize the reaction intermediates .
Comparison with Similar Compounds
4-Bromo-3-(methoxycarbonyl)phenylboronic acid vs. 4-Fluoro-3-(methoxycarbonyl)phenylboronic acid
This compound vs. 4-Chloro-3-(methoxycarbonyl)phenylboronic acid
- Structural Difference : Bromine vs. chlorine (Cl) substituents (CAS 874219-45-1) .
- Reactivity : Chlorine’s lower atomic weight and reduced steric bulk may enhance solubility, but its weaker electronegativity compared to Br can lead to slower coupling kinetics .
Isomeric Variations
3- vs. 4-(Methoxycarbonyl)phenylboronic Acid Derivatives
- 3-(Methoxycarbonyl)phenylboronic acid (CAS 99796-19-4): The methoxycarbonyl group at the meta position creates distinct electronic effects, directing cross-couplings to the ortho position. Used in synthesizing pyrazine-based ligands for metal-organic frameworks (MOFs) .
- 4-(Methoxycarbonyl)phenylboronic acid (CAS 99768-12-4): The para-substituted isomer forms planar structures ideal for coordination polymers, as seen in zinc-carboxylate paddlewheel clusters .
Halogen-Substituted Analogs
Biological Activity
4-Bromo-3-(methoxycarbonyl)phenylboronic acid is a boronic acid derivative with potential biological activities, particularly in medicinal chemistry. This compound is characterized by its unique structure, which includes a bromine atom and a methoxycarbonyl group, enhancing its reactivity and interaction with biological targets.
Anticancer Properties
Boronic acids, including this compound, have been explored for their anticancer properties. Research indicates that boronic acids can inhibit cancer cell growth through various mechanisms, including the modulation of proteasomal activity and interference with cellular signaling pathways. For instance, compounds like bortezomib, a boronic acid-derived proteasome inhibitor, have shown significant efficacy in treating multiple myeloma and other cancers .
Table 1: Summary of Anticancer Activities of Boronic Acids
Interaction with Insulin
A theoretical model has been developed to study the interaction between boronic acids and insulin. In this context, this compound could potentially exhibit similar interactions as other boronic acids that have shown promising results in stabilizing insulin conformation and enhancing its biological activity .
Table 2: Binding Affinity of Boronic Acids with Insulin
| Compound Name | Binding Energy (kcal/mol) | Interaction Sites | Reference |
|---|---|---|---|
| 3-Benzyloxyphenylboronic acid | -78.46 | Glu21, His5 | |
| This compound | TBD | TBD |
Study on Boron-Containing Compounds
A comprehensive review highlighted the diverse applications of boron-containing compounds in medicinal chemistry. This review emphasized the importance of structural modifications in enhancing the biological activity of these compounds. For example, modifications leading to increased selectivity and potency against cancer cells were noted .
Clinical Applications
In clinical trials, boronic acids have been investigated for their roles in combination therapies for various cancers. The synergistic effects observed when combining boron-containing drugs with traditional chemotherapeutics suggest a promising avenue for future research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
